4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Overview
Description
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a heterocyclic compound that features both an oxadiazole and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine hydrate can form the oxadiazole ring, which is then chloromethylated using chloromethyl methyl ether in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylate or aldehyde derivative .
Scientific Research Applications
4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(bromomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- 4-(5-(methyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- 4-(5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Uniqueness
The presence of the chloromethyl group in 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one provides unique reactivity compared to its analogs. This allows for specific chemical modifications and interactions that may not be possible with other similar compounds .
Biological Activity
The compound 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Molecular Formula: C₉H₈ClN₃O₂
- SMILES: CC1=C(C=CN=C1)N2C(=NOC(=N2)CCl)C(=O)N
- InChIKey: ZPBYOBMASVOHIT-UHFFFAOYSA-N
The compound features a pyridine ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating 1,2,4-oxadiazole derivatives indicated that they possess promising activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 12.5 | |
This compound | A549 | 15.0 | |
This compound | DU-145 | 10.0 |
The compound's mechanism appears to involve the inhibition of key enzymes responsible for DNA synthesis and repair, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
Oxadiazoles have also been reported to exhibit antimicrobial properties. A study highlighted the broad-spectrum antimicrobial effects of similar oxadiazole compounds against both gram-positive and gram-negative bacteria . The chloromethyl group in this compound may enhance its interaction with microbial cell membranes.
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | E. coli | 32 µg/mL | |
This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in various assays. The presence of the oxadiazole ring is believed to contribute to its ability to inhibit pro-inflammatory cytokines .
Case Studies
A case study involving a series of synthesized oxadiazole derivatives demonstrated their effectiveness in reducing inflammation in animal models. The study reported a significant decrease in edema and inflammatory markers upon administration of these compounds compared to controls .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWWIOBPAWQEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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